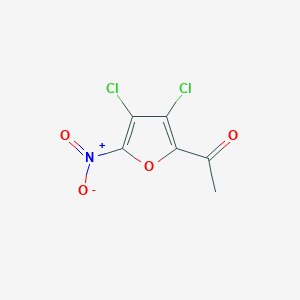
Ethanone,1-(3,4-dichloro-5-nitro-2-furanyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)-: is a chemical compound with the molecular formula C6H3Cl2NO4 . It is characterized by the presence of a furan ring substituted with dichloro and nitro groups, making it a compound of interest in various chemical and industrial applications .
Métodos De Preparación
The synthesis of Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- typically involves the nitration of a suitable furan derivative followed by chlorination. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and chlorine gas or other chlorinating agents for the chlorination step . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield of the product.
Análisis De Reacciones Químicas
Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles like amines or thiols. Major products formed from these reactions include amino derivatives, substituted furans, and other functionalized compounds.
Aplicaciones Científicas De Investigación
Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The dichloro groups enhance the compound’s stability and reactivity, making it a versatile intermediate in chemical synthesis .
Comparación Con Compuestos Similares
Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- can be compared with other similar compounds such as:
- Ethanone, 1-(2,5-dichloro-3-nitrophenyl)-
- Ethanone, 1-(4,5-dihydro-2-methyl-5-nitro-4-phenyl-3-furanyl)-
These compounds share similar structural features but differ in their specific substituents and reactivity. The presence of different substituents can significantly affect their chemical properties and applications .
Propiedades
Número CAS |
122587-20-6 |
|---|---|
Fórmula molecular |
C6H3Cl2NO4 |
Peso molecular |
223.99 g/mol |
Nombre IUPAC |
1-(3,4-dichloro-5-nitrofuran-2-yl)ethanone |
InChI |
InChI=1S/C6H3Cl2NO4/c1-2(10)5-3(7)4(8)6(13-5)9(11)12/h1H3 |
Clave InChI |
XFXWVERCUJGBEA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=C(O1)[N+](=O)[O-])Cl)Cl |
SMILES canónico |
CC(=O)C1=C(C(=C(O1)[N+](=O)[O-])Cl)Cl |
Key on ui other cas no. |
122587-20-6 |
Sinónimos |
Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















